REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Cl:11][C:12](=[O:13])[O:14][C:15]([Cl:16])([Cl:17])[Cl:18].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([CH3:10])[c:7]([Cl:9])[cH:8]1>>[Cl:1][c:2]1[c:3]([N:4]=[C:12]=[O:13])[cH:5][c:6]([CH3:10])[c:7]([Cl:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(N)c(Cl)cc1Cl
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Name
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Type
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product
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Smiles
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Cc1cc(N=C=O)c(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |